1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H2,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJDFHNLVCJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide
Direct Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Direct synthetic routes to this compound primarily involve the initial formation of the 7-azaindole (B17877) core, followed by functionalization at the C3 position, or the construction of the heterocyclic system with the sulfonamide precursor already in place.
Sulfonylation Reactions of 1H-Pyrrolo[2,3-b]pyridine Precursors
The 1H-pyrrolo[2,3-b]pyridine nucleus is susceptible to electrophilic substitution, predominantly at the 3-position. rsc.org This reactivity allows for the direct introduction of a sulfonyl group, which can then be converted to the desired sulfonamide.
A key intermediate in this approach is 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This can be synthesized by the direct chlorosulfonation of 7-azaindole. The reaction is typically carried out using chlorosulfonic acid, often in an inert solvent and at controlled temperatures to manage the reactivity of the reagent. chemicalbook.com
Once the sulfonyl chloride is obtained, it can be readily converted to the sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. This two-step sequence represents a straightforward method for the synthesis of this compound and its N-substituted derivatives.
Table 1: Key Steps in the Direct Sulfonylation Route
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Chlorosulfonation | 1H-Pyrrolo[2,3-b]pyridine, Chlorosulfonic acid, Inert solvent, 0-120 °C | 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
Cyclocondensation and Annulation Strategies
Cyclocondensation and annulation reactions offer powerful methods for the construction of the 1H-pyrrolo[2,3-b]pyridine scaffold. These strategies involve the formation of the pyridine (B92270) or pyrrole (B145914) ring onto a pre-existing pyrrole or pyridine precursor, respectively. To synthesize the target compound, these methods would ideally incorporate a substituent at the future C3 position that is either a sulfonamide group or a group that can be readily converted to it.
While direct incorporation of a 3-sulfonamide group during the ring-forming step is not commonly reported, one could envision using precursors bearing a sulfonyl-containing moiety. For instance, modifications of the Fischer indole (B1671886) synthesis or the Madelung synthesis, which have been applied to the preparation of 7-azaindoles, could potentially be adapted. rsc.org This would require appropriately substituted pyridine derivatives as starting materials.
Annulation strategies, such as those involving transition metal-catalyzed C-H activation and subsequent coupling with alkynes, provide another avenue for the construction of functionalized 7-azaindoles. nih.gov By selecting a suitably substituted alkyne, it might be possible to introduce a precursor to the sulfonamide group at the C3 position during the cyclization process.
Multi-component and Cascade Reactions for 1H-Pyrrolo[2,3-b]pyridine Scaffold Assembly
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps and purification procedures.
Utility of Active Methylene (B1212753) Compounds in Synthesis
A notable multi-component approach for the synthesis of the 7-azaindole framework involves the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. acs.orgnih.govresearchgate.net The reaction proceeds in either ethanol (B145695) or acetic acid at reflux. The choice of the active methylene compound is crucial as it determines the substitution pattern of the resulting pyridine ring. To apply this to the synthesis of this compound, an active methylene compound bearing a masked or precursor sulfonamide group would be required.
Table 2: Example of a Three-Component Reaction for 7-Azaindole Synthesis
| Component 1 | Component 2 | Component 3 (Active Methylene) | Product Type |
|---|---|---|---|
| N-Substituted 2-amino-4-cyanopyrrole | Aldehyde | Malononitrile | Highly substituted 7-azaindole |
| N-Substituted 2-amino-4-cyanopyrrole | Aldehyde | Benzoylacetonitrile | Highly substituted 7-azaindole |
Condensation Reactions in Pyrrolopyridine Formation
Condensation reactions are at the heart of many synthetic routes to pyrrolopyridines. The Hantzsch pyridine synthesis, a classic multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org While typically used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Adapting this methodology for the synthesis of the 7-azaindole scaffold would require the use of a pyrrole-based β-enamino ester as one of the components.
The Gewald reaction, another important condensation reaction, is used for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.org While this reaction directly leads to thiophenes, similar condensation strategies involving different reagents could potentially be employed for the construction of the pyrrole or pyridine ring of the 7-azaindole system.
Advanced and Optimized Synthetic Protocols
Modern synthetic chemistry offers a range of advanced and optimized protocols that can be applied to the synthesis of complex heterocyclic molecules like this compound. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. The application of such a strategy to the 1H-pyrrolo[2,3-b]pyridine scaffold could allow for the direct introduction of a sulfonyl group at the C3 position.
Photoredox catalysis, often in combination with transition metal catalysis, has enabled a wide range of novel transformations under mild conditions. nih.govcapes.gov.brresearchgate.net The use of visible light to initiate radical-based reactions could provide a new avenue for the C3-sulfonylation of 7-azaindoles. For instance, a photoredox/nickel dual catalytic system has been developed for the cross-coupling of cycloalkyl groups with 7-azaindoles, demonstrating the potential of this approach for C-C bond formation. datapdf.com Similar strategies could be envisioned for C-S bond formation.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The synthesis of substituted pyridines and dihydropyridines has been successfully demonstrated in a continuous flow microwave reactor. nih.gov Applying this technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Table 3: Comparison of Synthetic Approaches
| Synthetic Approach | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Direct Sulfonylation | Two-step process: chlorosulfonation followed by amination. | Straightforward and utilizes the inherent reactivity of the 7-azaindole core. | The use of harsh reagents like chlorosulfonic acid may require careful control of reaction conditions. |
| Cyclocondensation/ Annulation | Construction of the heterocyclic scaffold from acyclic or simpler cyclic precursors. | Allows for the introduction of diverse substituents. | Requires the synthesis of appropriately functionalized precursors. |
| Multi-component Reactions | One-pot synthesis from three or more starting materials. | High atom economy and operational simplicity. | The desired substitution pattern may require the use of specific and potentially complex starting materials. |
| Advanced Protocols | C-H activation, photoredox catalysis, flow chemistry. | High efficiency, mild conditions, and potential for novel reactivity. | May require specialized equipment and catalysts. |
Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine Nucleus
The functionalization of the 1H-Pyrrolo[2,3-b]pyridine (also known as 7-azaindole) nucleus in a regioselective manner is crucial for developing specific analogues. One effective method involves the use of its N-oxide. This approach allows for the selective introduction of various functional groups onto the pyridine ring of the scaffold. For instance, a Reissert-Henze type reaction has been successfully employed to directly introduce halogen (Cl, Br, I), cyano, and thiocyanato groups at the 6-position of the 7-azaindole core researchgate.net. This strategy provides a direct pathway to 6-substituted derivatives, which are valuable intermediates for further structural modifications.
Catalyst-Mediated Synthetic Pathways
Catalyst-mediated reactions are fundamental to the efficient synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.
Key catalyst-mediated reactions include:
Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is used to introduce aryl or heteroaryl groups. For instance, it has been used to attach a 6-chloro-3-pyridyl moiety to the C-6 position of the pyrrolo[2,3-d]pyrimidine scaffold, a closely related structure mdpi.com. This method offers a reliable way to create biaryl structures, which are common in kinase inhibitors nih.gov.
Buchwald-Hartwig Amination : This reaction is employed for the formation of C-N bonds, typically to introduce amine substituents. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, this reaction was used to add a secondary amine at the C-4 position after a Suzuki coupling at the C-2 position nih.gov.
Chan-Lam Coupling : This copper-catalyzed reaction is another method for C-N bond formation. It has been utilized in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives to couple the core structure with various amines nih.gov.
These catalytic methods are indispensable for building the molecular complexity required for biologically active compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold rsc.org.
| Reaction Type | Catalyst/Reagents | Purpose | Reference |
| Suzuki-Miyaura Coupling | Pd(dppf)2Cl2 | C-C bond formation (arylation) | mdpi.comnih.gov |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., XPhos Pd G2) | C-N bond formation (amination) | nih.gov |
| Chan-Lam Coupling | Cu(OAc)2, Pyridine | C-N bond formation | nih.gov |
| Amide Coupling | T3P, DIPEA | Amide bond formation from carboxylic acids | nih.gov |
Derivatization and Structural Modification Strategies for this compound Analogues
The biological activity of this compound can be finely tuned through systematic derivatization and structural modification of the core molecule.
N-Alkylation and N-Acylation of the Sulfonamide Moiety
Modification of the sulfonamide group itself is a key derivatization strategy. N-alkylation is a widely used tool in organic synthesis to convert primary and secondary sulfonamides into their corresponding tertiary derivatives researchgate.net. This transformation can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. Similarly, N-acylation introduces an acyl group, further diversifying the chemical space around the sulfonamide moiety. These modifications are crucial for exploring the structure-activity relationships (SAR) of sulfonamide-based inhibitors nih.gov.
Substituent Variation on the Pyrrole Ring System
Altering the substituents on the pyrrole portion of the 1H-pyrrolo[2,3-b]pyridine nucleus is another important avenue for optimization. Synthetic strategies allow for the introduction of a wide variety of groups at different positions of the pyrrole ring. For example, syntheses have been developed to place a 2,4-dichlorophenyl group on the pyrrole nitrogen (N-1), a 3,4-dimethoxyphenyl group at the C-3 position, and a phenyl or 4-chlorophenyl group at the C-6 position juniperpublishers.com. These modifications can impact the molecule's interaction with its biological target.
Substituent Variation on the Pyridine Ring System
The pyridine ring offers multiple sites for substitution, and modifications here have been shown to be critical for biological activity. Research into Janus kinase (JAK) inhibitors demonstrated that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity researchgate.net. This highlights the sensitivity of the molecule's biological function to the substitution pattern on the pyridine ring juniperpublishers.comresearchgate.netresearchgate.net.
| Position | Substituent | Effect/Purpose | Reference |
| C4 | Cyclohexylamino group | Increased JAK3 inhibitory activity | researchgate.net |
| C5 | Carbamoyl group | Increased JAK3 inhibitory activity | researchgate.net |
| C6 | Halogen (Cl, Br, I), Cyano, Thiocyanato | Introduction of functional groups for further modification | researchgate.net |
Introduction of Diverse Chemical Scaffolds via Coupling Reactions
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile scaffold in medicinal chemistry. The introduction of a sulfonamide group at the C3-position offers a key functional group for further molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of chemical scaffolds onto the core structure of this compound. To facilitate these transformations, the core molecule must first be functionalized with a handle suitable for coupling, typically a halogen atom.
The strategic placement of a halogen, such as bromine or iodine, at various positions of the 1H-pyrrolo[2,3-b]pyridine ring allows for regioselective diversification through well-established coupling methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions provide access to a diverse range of derivatives, each with unique structural features.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide. This reaction is particularly useful for introducing aryl and heteroaryl moieties onto the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, a halo-substituted this compound can be coupled with various boronic acids or their esters to generate a library of biaryl compounds.
A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners.
| Entry | Aryl/Heteroaryl Boronic Acid | Product Scaffold | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Phenyl-substituted | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl-substituted | Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 80 °C | 92 |
| 3 | Thiophene-2-boronic acid | Thienyl-substituted | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C | 78 |
| 4 | Pyridine-3-boronic acid | Pyridyl-substituted | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-based scaffolds. This reaction is instrumental in synthesizing derivatives of this compound bearing primary, secondary, and even aniline (B41778) and heteroaromatic amine substituents.
The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand, such as XPhos, SPhos, or RuPhos, and a strong base, for instance, sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). The versatility of this reaction allows for the coupling of a broad range of amines, from simple alkylamines to complex heterocyclic amines.
| Entry | Amine | Product Scaffold | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Morpholine | Morpholinyl-substituted | Pd₂(dba)₃, XPhos, NaOᵗBu, Toluene, 100 °C | 95 |
| 2 | Aniline | Anilino-substituted | Pd(OAc)₂, RuPhos, Cs₂CO₃, Dioxane, 110 °C | 89 |
| 3 | Benzylamine | Benzylamino-substituted | Pd₂(dba)₃, BINAP, NaOᵗBu, Toluene, 90 °C | 91 |
| 4 | Pyrrolidine | Pyrrolidinyl-substituted | Pd(OAc)₂, DavePhos, LiHMDS, THF, 70 °C | 87 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an excellent method for introducing alkynyl scaffolds onto the this compound core, which can serve as versatile intermediates for further transformations.
The catalytic system for the Sonogashira coupling typically consists of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of a base, commonly an amine like triethylamine (B128534) or diisopropylethylamine. This reaction allows for the introduction of a variety of substituted alkynes, including those bearing aryl, silyl, and alkyl groups.
| Entry | Alkyne | Product Scaffold | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | Phenylethynyl-substituted | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 93 |
| 2 | Trimethylsilylacetylene | Trimethylsilylethynyl-substituted | Pd(PPh₃)₄, CuI, Et₃N, DMF, rt | 96 |
| 3 | 1-Hexyne | Hexynyl-substituted | Pd(PPh₃)₂Cl₂, CuI, Piperidine, DMF, 80 °C | 85 |
| 4 | Ethynyltrimethylsilane | Ethynyltrimethylsilyl-substituted | PdCl₂(MeCN)₂, CuI, i-Pr₂NH, THF, 50 °C | 90 |
Structure Activity Relationship Sar Investigations of 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide Analogues
Correlative Analysis of Structural Features with Biological Potency
The biological activity of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide analogues is intricately linked to the nature and position of various substituents on the molecule. A detailed analysis reveals how specific structural modifications correlate with changes in potency.
Impact of Substituent Nature on the Sulfonamide Nitrogen
The sulfonamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. Modifications to the nitrogen atom of this group can profoundly influence activity. Research into related scaffolds has shown that the substituents attached, either directly or indirectly, to the sulfonamide moiety are pivotal.
For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives featuring a phenyl sulfonamide group, the sulfonamide was observed to form a crucial hydrogen bond with the target residue LEU-74 in Ribosome S6 Protein Kinase 2 (RSK2), which was essential for its inhibitory activity. nih.gov This highlights the importance of the unsubstituted or minimally substituted sulfonamide NH for direct interaction with the target protein.
Furthermore, studies on other sulfonamide-containing compounds demonstrate that the nature of the aromatic ring attached to the sulfonyl group impacts potency. Derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were found to be more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, suggesting that additional functional groups capable of forming secondary interactions can enhance biological effects. researchgate.net
| Modification to Sulfonamide Moiety | Impact on Activity | Target Example |
| Phenyl sulfonamide group | Forms critical hydrogen bond, essential for activity. nih.gov | RSK2 nih.gov |
| Addition of complex benzamido group to the phenyl ring | Increased activity compared to simpler substituted phenyl rings. researchgate.net | α-glucosidase, α-amylase researchgate.net |
Influence of Substitutions at Peripheral Positions of the Pyrrolopyridine Core
Substituting various peripheral positions of the 1H-pyrrolo[2,3-b]pyridine core is a key strategy for modulating biological activity and selectivity.
Investigations into analogues as Janus Kinase 3 (JAK3) inhibitors revealed that specific substitutions dramatically increase potency. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant enhancement of JAK3 inhibitory activity. researchgate.net For example, changing the C4-substituent from an N-methyl group to a cyclohexylamino group, in conjunction with a C5-carbamoyl group, led to a more than 100-fold increase in JAK3 inhibition. researchgate.net
Similarly, in the development of phosphodiesterase 4B (PDE4B) inhibitors, various heteroaryl groups were explored at the core ring. Substituted pyridyl groups were found to retain activity, while a 3-fluoro-4-methoxyphenyl group led to a loss of activity. nih.gov However, this activity could be regained by adding another fluorine atom to create a 3,5-difluoro-4-methoxyphenyl substituent, which also improved selectivity. nih.gov
| Position | Substituent | Effect on Activity | Target |
| C4 | Cyclohexylamino group researchgate.net | Large increase in inhibitory activity researchgate.net | JAK3 researchgate.net |
| C5 | Carbamoyl group researchgate.net | Maintained or increased inhibitory activity researchgate.net | JAK3 researchgate.net |
| Core Ring | Substituted Pyridyl nih.gov | Retained activity nih.gov | PDE4B nih.gov |
| Core Ring | 3,5-difluoro-4-methoxyphenyl nih.gov | Regained activity and improved selectivity nih.gov | PDE4B nih.gov |
Role of Hydrophobicity and Steric Bulk in Activity
There is also evidence of steric intolerance at certain positions of the pyrrolopyridine core. For instance, the introduction of bulky aliphatic or aromatic substituted carbamoyl groups at the C5-position was not well-tolerated in a series of JAK3 inhibitors, indicating a sterically constrained binding pocket. researchgate.net
| Structural Feature | Observation | Implication |
| Hydrophobicity | Important for overall activity and selectivity. nih.gov | Lipophilic groups can enhance binding, likely through hydrophobic interactions in the target's active site. |
| Steric Bulk | Increasing bulk on phenyl substituents can diminish potency. nih.gov | Large groups may cause steric clashes, preventing optimal binding. |
| Steric Bulk at C5 | Bulky substituents on the C5-carbamoyl group are not tolerated. researchgate.net | Suggests a spatially restricted binding site around the C5 position of the core. researchgate.net |
Exploration of Scaffold Modifications and Bioactivity Profiles
Modifying the 1H-pyrrolo[2,3-b]pyridine scaffold and its substituents has led to the discovery of potent inhibitors for various kinases and enzymes, demonstrating the versatility of this chemical core.
Structural Determinants for Kinase Inhibitory Activity
The 1H-pyrrolo[2,3-b]pyridine framework is a well-established scaffold for designing kinase inhibitors. Specific structural features are determinants for potent inhibition of different kinases.
c-Met and ALK Kinases: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed with different single-atom linkers (methylene, sulfur, sulfoxide). One compound with a sulfur linker displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM and moderate ALK kinase inhibition. researchgate.net
JAK3 Kinase: As previously mentioned, a potent and moderately selective JAK3 inhibitor was identified by incorporating a cyclohexylamino group at the C4-position and a carbamoyl group at the C5-position of the pyrrolopyridine ring. researchgate.net This led to compound 14c with an IC50 of 14 nM against JAK3. researchgate.net
Cdc7 Kinase: The development of Cdc7 kinase inhibitors based on this scaffold led to a potent ATP mimetic inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], with an IC50 value of 7 nM. nih.gov
RSK2 Kinase: Novel RSK2 inhibitors were developed by introducing a phenyl sulfonamide to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The most potent compounds exhibited RSK2 enzyme inhibition with IC50 values as low as 1.7 nM. nih.gov
| Target Kinase | Key Structural Features | Reported Potency (IC₅₀) |
| c-Met | 1H-pyrrolo[2,3-b]pyridine with a sulfur linker researchgate.net | 22.8 nM researchgate.net |
| JAK3 | C4-cyclohexylamino and C5-carbamoyl substitutions researchgate.net | 14 nM researchgate.net |
| Cdc7 | 3-ylmethylene-1,3-thiazol-4(5H)-one moiety nih.gov | 7 nM nih.gov |
| RSK2 | Phenyl sulfonamide group on a 2-carboxamide (B11827560) derivative nih.gov | up to 1.7 nM nih.gov |
Structure-Activity Relationships for Enzyme Inhibitory Potentials
Beyond kinases, analogues of the 1H-pyrrolo[2,3-b]pyridine scaffold have been optimized to inhibit other classes of enzymes.
Phosphodiesterase 4B (PDE4B): A scaffold-hopping approach identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors. nih.gov In this series, holding a 3,4-dichlorophenyl group constant, modifications to the amide portion were explored. The introduction of a 3,3-difluoroazetidine (B2684565) ring on the amide led to a compound with high inhibitory activity (IC50 = 0.14 µM) and 6-fold selectivity over the PDE4D isoform. nih.gov
Carbonic Anhydrases (CAs): While not based on the fused pyrrolopyridine system, studies on pyridine-3-sulfonamides are highly relevant. These compounds are known inhibitors of CAs, and their activity is dependent on the substitution pattern. For instance, against the tumor-associated isoform hCA XII, certain 4-substituted pyridine-3-sulfonamides showed inhibitory constants (Ki) as low as 91 nM. nih.gov The electron-withdrawing nature of the pyridine (B92270) ring increases the acidity of the sulfonamide group, which is a key feature for binding to the zinc ion in the enzyme's active site. nih.gov
| Target Enzyme | Scaffold/Key Features | Reported Potency |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with 3,3-difluoroazetidine nih.gov | IC₅₀ = 0.14 µM nih.gov |
| hCA XII | 4-substituted pyridine-3-sulfonamide (B1584339) nih.gov | Kᵢ = 91 nM nih.gov |
Regiochemical Considerations in SAR Elucidation
Research into the SAR of 7-azaindole (B17877) derivatives has revealed that different positions on the ring system offer unique opportunities for modulating biological activity. While specific and detailed SAR studies focusing exclusively on the 3-sulfonamide series are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on other 3-substituted 7-azaindole analogues, particularly those developed as kinase inhibitors.
For instance, in the development of Rho kinase (ROCK) inhibitors, substitution at the 3-position of the 7-azaindole scaffold has been a successful strategy. These studies have shown that attaching various heterocyclic and aromatic groups at this position can lead to potent and selective inhibitors. The nature and substitution pattern of these appended rings are crucial for activity.
Furthermore, studies on dopamine (B1211576) D4 ligands have indicated that the highest affinity and selectivity reside in the 3-aminomethyl-7-azaindole series, as opposed to the 2-substituted counterparts. nih.gov This again emphasizes the regiochemical sensitivity of the 7-azaindole scaffold to the placement of substituents.
The following table summarizes the general influence of substituent positions on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives, which can provide a framework for understanding the potential regiochemical effects in the 3-sulfonamide series.
| Position of Substitution | General Impact on Biological Activity | Key Interactions Often Influenced |
| N1 (Pyrrole) | Modification can affect solubility and metabolic stability. Often, an unsubstituted NH is preferred for hinge binding in kinases. | Hydrogen bond donation |
| C2 | Substituents can influence selectivity and potency. Can be a point for introducing groups to occupy specific sub-pockets of a binding site. | Steric and hydrophobic interactions |
| C4 | Less commonly explored, but substitutions can modulate electronic properties and solubility. | Can influence overall molecule conformation |
| C5 | A key position for introducing groups to enhance potency and selectivity. Can interact with solvent-exposed regions or specific amino acid residues. | Hydrogen bonding, hydrophobic interactions |
| C6 | Substitutions can impact physicochemical properties such as lipophilicity and metabolic stability. | Can affect ADME properties |
While direct and comprehensive data on the regiochemical SAR of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides is limited, the existing body of research on other 7-azaindole analogues strongly suggests that the biological activity of this class of compounds would be highly dependent on the precise positioning of substituents on the core ring structure. Future research in this area will be crucial for the rational design of potent and selective therapeutic agents based on this promising scaffold.
Mechanistic Studies and Biological Target Elucidation
Identification and Characterization of Molecular Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent modulators of several key enzymes implicated in various disease pathways. The following subsections provide a detailed overview of the inhibitory mechanisms and target interactions for specific enzyme families.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways, making them attractive targets for autoimmune diseases, inflammation, and cancer. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
One such derivative, compound 14c , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has been identified as a potent and moderately selective JAK3 inhibitor. sci-hub.seresearchgate.net In chemical modifications, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhanced its JAK3 inhibitory activity. sci-hub.seresearchgate.net This compound has demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation. sci-hub.seresearchgate.net
Another compound from this class, compound 31 , has been noted for its potent JAK3 inhibitory activity. nih.gov Optimization studies that led to the development of compound 31 focused on increasing JAK3 inhibitory activity while also reducing off-target effects, such as inhibition of the human ether-a-go-go-related gene (hERG). nih.gov
Further research into this scaffold led to the development of 31g , a potent JAK1-selective inhibitor. nih.gov Its more active (S,S)-enantiomer, 38a , displayed excellent potency for JAK1 with an IC50 of 0.145 nM and demonstrated selectivity over other JAK family members. sci-hub.se
| Compound | Target | IC50 (nM) | Selectivity |
| 14c | JAK1 | 25 | Moderately selective for JAK3 |
| JAK2 | 13 | ||
| JAK3 | 3.5 | ||
| 38a | JAK1 | 0.145 | 20-fold vs JAK2, 16-fold vs JAK3, 56-fold vs TYK2 |
| JAK2 | 2.9 | ||
| JAK3 | 2.32 | ||
| TYK2 | 8.12 |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are commonly found in acute myeloid leukemia (AML), making it a key therapeutic target.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as FLT3 inhibitors. Among these, compound CM5 has shown significant inhibitory activity against both wild-type FLT3 and the internal tandem duplication (ITD) mutant. At a concentration of 1 μM, CM5 inhibited FLT3 and FLT3-ITD by 57.72% and 53.77%, respectively. sci-hub.se
Mechanistic studies at the cellular level revealed that CM5 induces apoptosis by arresting the cell cycle in the G0/G1 phase. sci-hub.se This compound has demonstrated potent inhibition of FLT3-dependent human AML cell lines. sci-hub.se
| Compound | Target Cell Line | Mutation | IC50 (μM) |
| CM5 | MOLM-13 | FLT3-ITD | 0.75 |
| MV4-11 | FLT3-ITD | 0.64 |
Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in several cancers and is associated with tumor growth and resistance to therapy. nih.govnih.govrsc.org While various inhibitors of MELK have been developed, current research has not established a direct inhibitory role for the 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold against MELK.
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity is implicated in various respiratory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent HNE inhibitors.
Modifications of this scaffold have yielded compounds with significant inhibitory activity, with the most potent exhibiting IC50 values in the low nanomolar range (14–87 nM). nih.gov Structure-activity relationship studies have shown that an unsubstituted position 2 of the pyrrolo[2,3-b]pyridine core is crucial for activity. Conversely, the introduction of bulky and lipophilic substituents at position 5 is well-tolerated and likely interacts with a large pocket of the enzyme's active site. nih.govunifi.it Molecular docking studies suggest that highly active inhibitors form a Michaelis complex with Ser195 in the catalytic triad (B1167595) of HNE. nih.gov
NADPH oxidase 2 (NOX2) is an enzyme that generates reactive oxygen species (ROS) and is a key player in oxidative stress-related pathologies. A notable inhibitor based on the 1H-pyrrolo[2,3-b]pyridine framework is GSK2795039 .
GSK2795039 is a selective inhibitor of NOX2, acting in a competitive manner with respect to NADPH. nih.gov It effectively inhibits NOX2-mediated ROS production and the consumption of NADPH and oxygen. nih.gov
| Compound | Target | IC50 (μM) | Selectivity over other NOX isoforms |
| GSK2795039 | NOX2 | 0.269 | >1,000 μM for NOX1, -3, -4, and -5 |
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. Inhibition of PDE4B is a therapeutic strategy for inflammatory and central nervous system diseases.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as PDE4B inhibitors. Compound 11h , which features a 3,3-difluoroazetidine (B2684565) ring, was identified as a potent and selective inhibitor of PDE4B. nih.gov This compound demonstrated higher inhibitory activity and selectivity over the PDE4D isoform compared to its analogs. nih.gov
| Compound | Target | IC50 (μM) | Selectivity |
| 11h | PDE4B | 0.14 | 6-fold selective over PDE4D |
Ribosomal S6 Kinase 2 (RSK2) Inhibition and Associated Mechanisms
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a key downstream effector of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. researchgate.netfrontiersin.org Its role in cell proliferation, survival, and migration makes it an attractive target for anticancer drug development. researchgate.netnih.gov
In a study focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, the introduction of a phenyl sulfonamide group was found to be critical for potent RSK2 inhibitory activity. researchgate.netnih.gov These compounds demonstrated significant enzymatic inhibition, with some derivatives achieving IC50 values as low as 1.7 nM. researchgate.net The sulfonamide group plays a crucial role in the binding mechanism by forming a key hydrogen bond with the amino acid residue LEU-74 within the kinase's active site. researchgate.netnih.gov This interaction is vital for the high affinity and inhibitory potency of these compounds. The most potent compound from this series also exhibited strong anti-proliferative activity against the MDA-MB-468 triple-negative breast cancer cell line, with an IC50 of 0.13 μM. researchgate.net
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays an essential role in the initiation of DNA replication. nih.govmdpi.com It is often overexpressed in a variety of cancer cells, making it a promising target for cancer therapy. nih.govmdpi.comnih.gov The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of Cdc7 kinase. nih.govacs.org
Researchers have described the synthesis and structure-activity relationships of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors. nih.govacs.org Through structural modifications, a potent ATP mimetic inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], was developed, exhibiting an IC50 value of 7 nM against Cdc7 kinase. nih.govacs.org These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in designing highly effective inhibitors of this critical cell cycle kinase.
TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition
TRAF2- and NCK-Interacting Kinase (TNIK) has emerged as a significant therapeutic target, particularly for colorectal cancer, due to its essential role in the Wnt/β-catenin signaling pathway. researchgate.net Inhibition of TNIK can block aberrant Wnt signaling, which is a common driver in colorectal cancers. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective framework for developing potent TNIK inhibitors. researchgate.netnih.gov
Several series of compounds based on this scaffold were designed and synthesized, leading to the discovery of inhibitors with IC50 values lower than 1 nM. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives provided insights into the structural requirements for potent TNIK inhibition, with pIC50 values ranging from 7.37 to 9.92. Molecular docking studies further elucidated the binding mechanisms of these compounds with the TNIK receptor (PDB code: 2X7F), guiding the design of new compounds with enhanced activity against colorectal cancer cells. researchgate.net
Below is a data table summarizing the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK.
| Compound | pIC50 | Reference |
|---|---|---|
| Derivative 1 | 9.92 | |
| Derivative 2 | 9.52 | |
| Derivative 3 | 9.30 | |
| Derivative 4 | 8.89 | |
| Derivative 5 | 7.37 |
Carbonic Anhydrase Isoform Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them targets for anticancer therapies. nih.govnih.gov Sulfonamides are the classical inhibitors of carbonic anhydrases. nih.gov
While direct studies on this compound as a CA inhibitor are not extensively detailed in the provided context, the broader class of sulfonamides incorporating heterocyclic rings, such as pyrazoles and pyridazines, has been shown to be effective inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net For instance, a series of benzenesulfonamides incorporating pyrazole (B372694) moieties showed potent inhibition against hCA I, II, IX, and XII. nih.govresearchgate.net Novel pyrrol-2-one derivatives containing two sulfonamide groups also demonstrated significant and selective inhibition against hCA isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govacs.org This suggests that the this compound structure has the potential to act as a carbonic anhydrase inhibitor, warranting further investigation.
Other Biological Target Interactions and Pathways
The versatile 1H-pyrrolo[2,3-b]pyridine scaffold has been employed to develop inhibitors for a range of other important biological targets beyond those previously discussed.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. One lead compound, 4h, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. rsc.org This compound was shown to inhibit proliferation, induce apoptosis, and reduce the migration and invasion of breast cancer cells. rsc.org
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is an enzyme that regulates intracellular levels of the second messenger cAMP and is a target for inflammatory diseases. A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors through a scaffold-hopping approach. nih.gov The lead compound from this series significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov
Janus Kinase 3 (JAK3) Inhibition: Janus kinases play a critical role in cytokine signaling pathways that modulate immune and inflammatory responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as immunomodulators targeting JAK3. researchgate.net By introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position, researchers identified a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on T cell proliferation. researchgate.net
Ligand-Receptor Binding Interactions
Analysis of Key Hydrogen Bonding Interactions
The efficacy of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is often determined by specific molecular interactions within the target's binding site, with hydrogen bonds playing a particularly critical role.
In the context of RSK2 inhibition, the sulfonamide group introduced onto the 1H-pyrrolo[2,3-b]pyridine core was observed to be a key hydrogen bond donor. researchgate.netnih.gov Molecular modeling and structural analysis revealed that the sulfonamide moiety forms a crucial hydrogen bond with the backbone of the leucine 74 (LEU-74) residue in the ATP-binding pocket of RSK2. researchgate.netnih.gov This specific interaction is a determining factor for the high inhibitory potency of this class of compounds.
Similarly, in the development of JAK3 inhibitors, hydrogen bond interactions with the hinge region of the ATP-binding site were a primary focus. researchgate.net The 1H-pyrrolo[2,3-b]pyridine ring itself mimics the pyrrolopyrimidine scaffold of other known JAK inhibitors, which are known to form hydrogen bonds with the hinge region, thereby anchoring the inhibitor in the active site. researchgate.net The nitrogen atoms within the 7-azaindole (B17877) core can function as hydrogen bond acceptors, facilitating strong binding to the kinase.
These examples underscore the principle that the strategic placement of hydrogen bond donors and acceptors, such as those in a sulfonamide group or the core heterocyclic ring system, is a fundamental aspect of designing potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Hydrophobic and Electrostatic Interactions within Binding Pockets
The binding affinity of 1H-pyrrolo[2,3-b]pyridine derivatives is significantly influenced by a combination of hydrophobic and electrostatic interactions within the target's binding site. Molecular modeling and docking studies of various analogs have provided valuable insights into these interactions.
For instance, in the case of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide group, the sulfonamide moiety has been observed to be a key player in forming critical hydrogen bonds. Specifically, it can interact with residues such as LEU-74, which is crucial for its inhibitory activity. nih.govresearchgate.net This highlights the role of the sulfonamide group in anchoring the molecule within the binding pocket through specific electrostatic interactions.
Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to engage in various non-covalent interactions. The core structure itself can participate in hydrogen bonding, a critical factor for its binding to target proteins. The broader class of benzenesulfonamides, to which this compound belongs, is known to contain a sulfonamide group S-linked to a benzene (B151609) ring, a feature that can influence its electronic properties and interaction potential. drugbank.com
The following table summarizes the key interactions observed in studies of 1H-pyrrolo[2,3-b]pyridine derivatives:
| Interacting Group/Moiety | Type of Interaction | Interacting Residue (Example) | Reference |
| Sulfonamide Group | Hydrogen Bond | LEU-74 | nih.govresearchgate.net |
| 1H-pyrrolo[2,3-b]pyridine Core | Hydrogen Bond | Not Specified | nih.gov |
| Phenyl Group (on sulfonamide) | Hydrophobic Interaction | Not Specified | nih.govresearchgate.net |
Conformational Adaptations Upon Target Binding
The binding of a ligand to its target protein is often a dynamic process that involves conformational changes in both the ligand and the protein. For sulfonamide-based inhibitors, the flexibility of the sulfonamide group can play a significant role in achieving an optimal binding pose.
Studies on the rotational behavior of sulfonamides have revealed that the orientation of the amino group of the sulfonamide can vary. In isolated conditions, the amino group in many benzenesulfonamides lies perpendicular to the benzene plane. mdpi.com However, upon binding to a receptor, the conformation can change to an energetically less favorable one, with the energy cost being offset by the stabilizing interactions formed within the binding site. mdpi.com This induced-fit model is a key aspect of the binding mechanism for many drugs.
For ortho-toluensulfonamide, a related sulfonamide, weak attractive interactions can cause the amino group to adopt a gauche orientation. mdpi.com This indicates that even subtle intramolecular forces can influence the conformational preferences of the sulfonamide group, which in turn can affect its binding to a target.
While specific studies on the conformational adaptations of this compound upon target binding are not extensively detailed in the available literature, the general principles of sulfonamide-protein interactions suggest that the molecule likely undergoes conformational adjustments to fit snugly into the binding pocket. The torsional angles of the sulfonamide group and its substituents are likely to be key determinants of the final bound conformation.
The table below outlines the conformational characteristics of sulfonamides that are relevant to target binding:
| Compound Class | Key Conformational Feature | Influence on Binding | Reference |
| Benzenesulfonamides | Perpendicular orientation of amino group to benzene plane in isolated state | Can adopt different conformations upon binding to optimize interactions | mdpi.com |
| Ortho-toluensulfonamide | Gauche orientation of amino group due to intramolecular interactions | Demonstrates how substituents can alter conformational preferences | mdpi.com |
Computational Chemistry and Molecular Modeling in 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide Research
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the binding mode of a ligand to its protein target.
Prediction of Binding Poses and Affinities
Molecular docking simulations have been instrumental in elucidating the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives with various protein targets. These simulations predict the binding poses and estimate the binding affinities, providing a rational basis for structure-activity relationships (SAR).
Similarly, in the development of fibroblast growth factor receptor (FGFR) inhibitors, docking simulations showed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the hinge region of FGFR1. nih.gov The simulations also highlighted the importance of a π-π interaction between a 3,5-dimethoxyphenyl substituent and Phe489 for potent inhibitory activity. nih.gov
In the case of Janus kinase 3 (JAK3) inhibitors, docking calculations for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were performed to understand the effects of different substituents on inhibitory activity. tandfonline.com These studies help in visualizing how different chemical modifications can either enhance or disrupt key interactions within the active site.
| Protein Target | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|
| c-Met Kinase | Met1160, Asp1222 | Hydrogen Bonds | nih.gov |
| FGFR1 | Glu562, Ala564, Phe489, Asp641 | Hydrogen Bonds, π-π Stacking | nih.gov |
| JAK3 | Not specified | Hydrogen Bonds | tandfonline.commdpi.com |
| RSK2 | Leu74 | Hydrogen Bond | nih.gov |
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening studies on 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide are not widely published, studies on closely related scaffolds demonstrate the utility of this approach. For example, a study on 1-H Pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors utilized virtual screening to identify potential lead compounds from a large chemical library. nih.gov This process typically involves a hierarchical filtering approach, starting with rapid, less computationally intensive methods and progressing to more accurate, but slower, techniques like molecular docking. Such strategies can significantly accelerate the discovery of novel inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
While specific studies employing QM/MM methods for this compound were not identified, this powerful computational technique holds significant promise for this class of compounds. QM/MM approaches combine the accuracy of quantum mechanics for a small, critical region of a system (e.g., the ligand and the active site residues) with the efficiency of molecular mechanics for the remainder of the protein and solvent. mdpi.com
This hybrid method is particularly useful for:
Accurately calculating binding energies: QM/MM can provide more precise estimations of binding affinities compared to classical molecular mechanics-based docking scores by accounting for electronic effects such as polarization and charge transfer. nih.gov
Modeling enzymatic reactions: If the compound is a substrate or a mechanism-based inhibitor, QM/MM can be used to study the reaction mechanism, including the elucidation of transition states and reaction pathways.
Refining ligand-protein interactions: QM/MM can offer a more detailed understanding of non-covalent interactions, such as hydrogen bonds and π-stacking, which are crucial for the binding of 1H-pyrrolo[2,3-b]pyridine derivatives to their kinase targets. mdpi.com
Given the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition, future research could greatly benefit from the application of QM/MM methods to dissect the subtle electronic factors that govern their potency and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and dynamics of ligand-protein complexes over time.
Assessment of Ligand-Target Complex Stability
MD simulations are frequently used to assess the stability of the binding poses of 1H-pyrrolo[2,3-b]pyridine derivatives predicted by molecular docking. By simulating the complex in a solvated environment for extended periods (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in the predicted orientation.
In a study on novel c-Met inhibitors, a 100-nanosecond MD simulation was performed on a designed 1H-pyrrolo[2,3-b]pyridine derivative (D12) complexed with c-Met. The stability of the complex was confirmed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. Such analyses provide confidence in the predicted binding mode and the key interactions identified.
| System Studied | Simulation Length | Key Findings | Reference |
|---|---|---|---|
| Designed 1H-pyrrolo[2,3-b]pyridine derivative (D12) with c-Met | 100 ns | Confirmed the stability of the ligand within the c-Met active site. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (CM5) with FLT3 | Not specified | Discussed amide and urea (B33335) linker function based on computational simulations. | rsc.org |
Dynamic Behavior of Binding Site Water Molecules (e.g., WaterMap analysis)
The role of water molecules in the binding site is increasingly recognized as a critical factor in ligand binding affinity. Displacing high-energy (unstable) water molecules from a binding site upon ligand binding can result in a significant favorable contribution to the binding free energy. Computational tools like WaterMap can be used to identify these key water molecules.
In a study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors, WaterMap analysis was conducted to understand the impact of substituents on inhibitory activity. tandfonline.com The analysis identified unfavorable water molecules in the binding pocket that could be displaced by appropriate chemical modifications on the ligand. A correlation was found between the experimental activity and the calculated free energy of displacing these binding site water molecules, demonstrating the predictive power of this approach in guiding lead optimization. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For the this compound scaffold, QSAR studies are instrumental in identifying the key physicochemical properties, and structural or electronic features that govern their therapeutic effects.
The development of a robust QSAR model for a series of this compound analogs involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.
Geometric descriptors: Based on the 3D structure of the molecule, including molecular surface area, volume, and shape indices.
Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical descriptors: Such as hydrophobicity (logP) and polarizability.
Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the biological activity. slideshare.net For instance, a QSAR study on a series of sulfonamide inhibitors of carbonic anhydrase successfully used eigenvalue (EVA) descriptors derived from calculated vibrational frequencies to model their inhibitory activity. nih.gov The resulting model yielded a squared correlation coefficient (R²) of 0.777 for its training set. nih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A validated model can then be used to predict the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and saving significant resources. nih.gov
Table 1: Example of a Predictive QSAR Model for a Series of Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Descriptor | Coefficient | Description | Contribution to Activity |
| ALogP | +0.25 | Ghose-Crippen Log Kₒ/w (octanol/water partition coefficient) | Positive |
| Molecular Weight (MW) | -0.05 | The sum of the atomic weights of all atoms in the molecule. | Negative |
| Topological Polar Surface Area (TPSA) | +0.15 | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Positive |
| Number of Rotatable Bonds (nRotB) | -0.10 | The number of bonds which allow free rotation around themselves. | Negative |
| Statistical Parameters | Value | Description | |
| R² (Coefficient of Determination) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variables. | |
| Q² (Cross-validated R²) | 0.72 | A measure of the predictive ability of the model, determined through cross-validation. | |
| F-statistic | 120.5 | A statistical test to evaluate the overall significance of the regression model. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.com A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of abstract features in space.
For this compound, a pharmacophore model would typically be generated from a set of known active compounds. The key pharmacophoric features would likely include:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine (B92270) ring and the two oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogen atom on the pyrrole (B145914) nitrogen and the NH group of the sulfonamide can act as hydrogen bond donors.
Aromatic Ring (AR): The bicyclic 7-azaindole (B17877) core provides a planar aromatic region capable of engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrophobic (HY) features: Alkyl or aryl substituents attached to the core scaffold can provide additional hydrophobic interactions.
Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that match the pharmacophoric features. This approach allows for the discovery of new chemical scaffolds that may have improved properties over the initial lead compounds. For instance, the 7-azaindole core itself is considered a valuable pharmacophore in the development of various inhibitors, including those for PI3K. nih.gov
This ligand-based design strategy is particularly useful when the 3D structure of the biological target is unknown. By focusing on the common features of active ligands, researchers can infer the necessary characteristics for molecular recognition and design new derivatives of this compound with enhanced activity.
Table 2: Key Pharmacophoric Features of this compound
| Feature Type | Potential Origin in the Molecule | Importance in Molecular Recognition |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen, Sulfonamide Oxygen atoms | Forms crucial hydrogen bonds with amino acid residues like lysine (B10760008) or arginine in a kinase hinge region. |
| Hydrogen Bond Donor (HBD) | Pyrrole N-H, Sulfonamide N-H | Interacts with backbone carbonyls or acidic residues (e.g., aspartate) in the active site. |
| Aromatic Ring (AR) | 1H-Pyrrolo[2,3-b]pyridine core | Engages in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine or tyrosine. |
| Hydrophobic Center (HY) | The bicyclic ring system and potential non-polar substituents | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |
Spectroscopic Characterization and Structural Elucidation of 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 1H-pyrrolo[2,3-b]pyridine derivatives. Through various NMR experiments, it is possible to map the proton and carbon environments within a molecule, providing unequivocal evidence for its structure.
¹H NMR for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, the aromatic protons on the fused ring system typically appear as distinct signals in the downfield region of the spectrum (generally δ 7.0–8.5 ppm). The exact chemical shifts and coupling patterns are influenced by the nature and position of substituents on the ring.
For instance, in one study of 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone derivatives, the proton signals for the pyridine (B92270) part of the core were observed as doublets of doublets around δ 8.44 (H-6), δ 8.04 (H-4), and δ 7.22 (H-5) ppm. amazonaws.com The proton on the pyrrole (B145914) ring (H-2) often appears as a singlet, with its chemical shift being sensitive to the substituent at the 3-position. The NH proton of the pyrrole ring also gives a characteristic signal, which can sometimes be broad and its position can vary depending on the solvent and concentration.
Table 1: Example ¹H NMR Chemical Shifts (δ, ppm) for a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
|---|---|---|---|---|
| H-6 | 8.44 | dd | 4.6, 1.5 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| H-4 | 8.04 | dd | 7.9, 1.6 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| H-5 | 7.22 | dd | 7.9, 4.7 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| H-2 | 6.89 | s | - | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For 1H-pyrrolo[2,3-b]pyridine derivatives, the spectra show distinct signals for each carbon atom in the heterocyclic core, as well as for any substituents. The carbon atoms of the aromatic rings typically resonate in the δ 100–150 ppm range. amazonaws.comspectrabase.com The chemical shifts provide insight into the electronic environment of each carbon, with carbons attached to electronegative atoms (like nitrogen) or electron-withdrawing groups appearing further downfield. Combining ¹³C NMR data with proton information is crucial for a complete structural assignment. mdpi.com
Table 2: Example ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative
| Carbon | Chemical Shift (ppm) | Reference Compound |
|---|---|---|
| C-7a | 149.11 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-6 | 146.36 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-4 | 119.32 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-5 | 117.93 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-2 | 130.94 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-3 | 105.51 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
| C-3a | 129.47 | Azetidin-1-yl(1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone amazonaws.com |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR spectra provide fundamental information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the pyridine and pyrrole rings and through any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC spectra) and for establishing connectivity between different parts of the molecule, such as linking substituents to the main heterocyclic core.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental formula of a compound. For novel 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives, HRMS is critical for confirming that the synthesized compound has the correct atomic composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov For example, LCMS data for derivatives frequently report the [M+H]⁺ ion, confirming the molecular weight. amazonaws.com
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The resulting pattern of fragments serves as a molecular fingerprint. The fragmentation of the 1H-pyrrolo[2,3-b]pyridine core has been studied and often involves processes like the loss of HCN from the pyrrole ring. rsc.org
For a this compound derivative, the fragmentation pattern would be a composite of the breakdown of the heterocyclic system and the sulfonamide group. Sulfonamides exhibit characteristic fragmentation pathways, including: researchgate.netnih.gov
Cleavage of the S-N bond.
Cleavage of the C-S bond.
Loss of sulfur dioxide (SO₂) or the SO₂NH₂ group.
Rearrangements that lead to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), IR spectroscopy provides valuable insights into their molecular structure. The analysis of the vibrational spectra of 7-azaindole derivatives, such as those with chloro and carbaldehyde substitutions, reveals characteristic absorption bands that can be extrapolated to understand the spectral features of this compound.
The IR spectra of 7-azaindole compounds are characterized by specific vibrational modes. The N-H stretching vibrations of the pyrrole ring are typically observed in the region of 3100 cm⁻¹. For instance, in the dimer of 5-chloro-7-azaindole-3-carbaldehyde, the N1-H stretching vibration is predicted at 3104 cm⁻¹ and observed experimentally at 3098 cm⁻¹, confirming the presence of intermolecular N1–H···N7′ hydrogen bonds. mdpi.com Aromatic C-H stretching absorptions for the pyridine and pyrrole rings characteristically appear around 3030 cm⁻¹. pressbooks.pub
The sulfonamide group (–SO₂NH₂) in this compound would introduce additional, highly characteristic absorption bands. Generally, sulfonamides exhibit two distinct stretching vibrations for the S=O bonds, typically in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide amine can be expected in the 3300-3200 cm⁻¹ region. Furthermore, the S-N stretching vibration usually appears in the 900 cm⁻¹ region.
The complex fingerprint region, between 1600 and 600 cm⁻¹, contains a multitude of bands arising from the skeletal vibrations of the fused pyrrolopyridine ring system, as well as bending vibrations of the functional groups. For example, a series of peaks in the 1450 to 1600 cm⁻¹ range are characteristic of the complex molecular motions of the aromatic rings. pressbooks.pub Detailed assignments of these bands are often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. mdpi.comresearchgate.net
Table 1: Characteristic Infrared Absorption Frequencies for 7-Azaindole Derivatives and Expected Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Pyrrole N-H | Stretching | ~3100 | 5-Chloro-7-azaindole-3-carbaldehyde mdpi.com |
| Aromatic C-H | Stretching | ~3030 | General Aromatic Compounds pressbooks.pub |
| Sulfonamide N-H | Stretching | 3300-3200 | General Sulfonamides ripublication.com |
| Sulfonyl S=O | Asymmetric Stretching | 1370-1330 | General Sulfonamides |
| Sulfonyl S=O | Symmetric Stretching | 1180-1160 | General Sulfonamides |
| Aromatic Rings | Skeletal Vibrations | 1600-1450 | General Aromatic Compounds pressbooks.pub |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various derivatives of 1H-pyrrolo[2,3-b]pyridine provide a solid foundation for predicting the solid-state structure of this compound.
For example, the single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde revealed that it crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comresearchgate.net A crucial feature of its crystal lattice is the formation of dimers through strong, dual N1–H···N7′ hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N of another. mdpi.comresearchgate.net This type of hydrogen bonding is a hallmark of the 7-azaindole scaffold and is expected to be a dominant intermolecular interaction in the crystal structure of this compound as well.
The sulfonamide group is also a potent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, in the solid state of this compound, it is highly probable that an extensive network of intermolecular hydrogen bonds will be present, involving not only the N1–H···N7′ interactions of the azaindole core but also N-H···O=S and potentially N-H···N interactions involving the sulfonamide moiety. These interactions significantly influence the molecular packing, crystal stability, and physical properties of the compound.
The bond lengths and angles within the 1H-pyrrolo[2,3-b]pyridine core are well-established from studies on related structures. For instance, in azatricyclo-sulfonamide derivatives, the S-O bond lengths are typically around 1.42 Å, and the S-N bond length is approximately 1.66 Å. These values are consistent with those found in other sulfonamide structures and are expected to be similar in the target compound. The planarity of the fused bicyclic ring system is another key structural feature that would be confirmed by crystallographic analysis.
Table 2: Representative Crystallographic Data for a 7-Azaindole Derivative
| Parameter | 5-Chloro-7-azaindole-3-carbaldehyde mdpi.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.82810(12) |
| b (Å) | 12.7330(3) |
| c (Å) | 15.9167(5) |
| β (°) | 94.539(3) |
| Z (molecules/unit cell) | 4 |
Advanced Spectroscopic Techniques for Electronic and Vibrational Properties
Beyond standard IR and crystallographic methods, advanced spectroscopic techniques can provide deeper insights into the electronic structure and vibrational dynamics of molecules like this compound.
Photoionization Efficiency Spectroscopy
Photoionization Efficiency (PIE) spectroscopy is a powerful technique for determining the ionization energies of molecules in the gas phase. While specific PIE data for this compound are not available, studies on the parent indole (B1671886) molecule and its derivatives provide a framework for understanding its potential application. units.itacs.orgacs.org
The technique involves exposing a molecule to a tunable source of vacuum ultraviolet (VUV) radiation and measuring the resulting photo-ion signal as a function of photon energy. The onset of the ion signal corresponds to the adiabatic ionization potential, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO).
For indole and its derivatives, photoionization is a key process in their photophysics. iastate.edu The electronic structure, particularly the energies of the HOMO and other valence orbitals, can be accurately probed. units.it For this compound, PIE spectroscopy could precisely determine its ionization potential. This value is crucial for understanding its electronic properties, reactivity, and potential for charge-transfer interactions, which are often relevant to the biological activity of such molecules. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with PIE to assign the electronic transitions and interpret the spectra. mdpi.com
Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) Spectroscopy
Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (IDIR) spectroscopy are double-resonance techniques that yield conformer-specific vibrational spectra of molecules in the gas phase. researchgate.net These methods combine the selectivity of electronic spectroscopy with the structural information of infrared spectroscopy.
In these techniques, a UV laser is tuned to an electronic transition of the molecule, leading to fluorescence (in FDIR) or ionization (in IDIR). A second, tunable IR laser is introduced prior to the UV pulse. If the IR laser is resonant with a vibrational transition in the electronic ground state, it depletes the population of that state. This depletion causes a dip in the fluorescence or ion signal, allowing the IR absorption spectrum to be recorded. nih.gov
For a molecule like this compound, these techniques would be invaluable for several reasons:
Structural Isomerism: They could distinguish between different conformers of the molecule, such as those arising from the rotation around the C-S or S-N bonds of the sulfonamide group.
Vibrational Analysis: They provide highly resolved vibrational spectra in the gas phase, free from solvent effects, allowing for a precise analysis of the N-H, S=O, and other key stretching modes.
Excited-State Dynamics: By probing the ground state vibrations before electronic excitation, these methods can help elucidate the coupling between vibrational and electronic states, which is crucial for understanding the molecule's photophysics.
Studies on related aromatic and amide-containing systems have demonstrated the power of IDIR spectroscopy in identifying structures of hydrogen-bonded clusters, which could be applied to study the self-association of this compound or its complexes with solvent molecules. researchgate.net
Future Perspectives and Emerging Trends in 1h Pyrrolo 2,3 B Pyridine 3 Sulfonamide Research
Development of Novel Synthetic Methodologies for Scaffold Diversity
The ability to generate a wide array of derivatives from a core scaffold is fundamental to modern drug discovery. Future efforts concerning 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide will likely focus on creating novel, efficient, and versatile synthetic routes. The synthesis of the parent 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various methods, including cyclo-condensation reactions and cross-coupling strategies, which provide a toolbox for further derivatization. juniperpublishers.comajol.inforsc.org
Key emerging trends in synthesis will likely involve:
Late-Stage Functionalization: Developing methods to selectively introduce chemical groups onto the this compound core in the final steps of a synthetic sequence. This allows for the rapid creation of a library of analogues for structure-activity relationship (SAR) studies.
Photoredox Catalysis and Electrochemistry: Utilizing these modern synthetic techniques to forge new bonds under mild conditions, enabling the synthesis of previously inaccessible derivatives.
Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and efficient synthesis of the core structure and its derivatives, which is crucial for producing sufficient quantities for extensive biological testing.
These advanced methodologies will be instrumental in building diverse libraries of compounds around the this compound core, enabling a thorough exploration of its therapeutic potential.
Table 1: Foundational Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Synthetic Strategy | Description | Key Reactants/Conditions | Reference |
|---|---|---|---|
| Cyclo-condensation | Construction of the pyridine (B92270) ring from a substituted 2-aminopyrrole precursor. | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene (B1212753) compounds in acid. | ajol.info |
| Multi-component Reaction | Synthesis of highly substituted pyrrolo[2,3-b]pyridines by combining multiple starting materials in a one-pot reaction. | Reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. | juniperpublishers.com |
Discovery of New Biological Targets and Polypharmacology
The 1H-pyrrolo[2,3-b]pyridine scaffold is a promiscuous binder, showing activity against a wide range of biological targets, particularly protein kinases. This characteristic makes it a valuable starting point for identifying inhibitors for new or difficult-to-drug targets. Derivatives of this scaffold have been identified as inhibitors for numerous enzymes critical in oncology and immunology. nih.govnih.govresearchgate.net
The future discovery of targets for this compound is expected to involve:
High-Throughput Screening: Testing the compound against large panels of biological targets, such as the entire human kinome, to identify novel and potent interactions.
Chemoproteomics: Using chemical probes derived from the scaffold to identify its binding partners directly within complex biological systems like cell lysates or living cells.
A significant emerging trend is the embrace of polypharmacology , the concept that a single drug can modulate multiple targets. This can lead to enhanced therapeutic efficacy or the repurposing of a drug for new indications. Given the scaffold's history, it is highly probable that this compound and its future derivatives will exhibit a polypharmacological profile. Characterizing this profile will be crucial for understanding both its on-target and potential off-target effects.
Table 2: Known Biological Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | FGFR, c-Met, CSF1R | Oncology | nih.govnih.govresearchgate.netrsc.org |
| Non-Receptor Tyrosine Kinases | JAK3 | Immunology | |
| Serine/Threonine Kinases | B-RAF, TNIK | Oncology | nih.gov |
| Phosphodiesterases | PDE4B | Inflammation, CNS Disorders | nih.gov |
Advanced Computational Approaches for Drug Design and Optimization
Computational chemistry has become an indispensable tool in drug discovery, accelerating the design-synthesize-test cycle. For the 1H-pyrrolo[2,3-b]pyridine scaffold, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies have already been successfully applied to guide the design of potent inhibitors. nih.govresearchgate.net
Future research on this compound will undoubtedly rely on more sophisticated computational techniques:
Molecular Dynamics (MD) Simulations: To simulate the dynamic interactions between the compound and its target protein over time, providing a more accurate picture of binding stability and the role of specific functional groups.
Free Energy Perturbation (FEP): To more accurately predict the binding affinity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates.
Artificial Intelligence and Machine Learning (AI/ML): To build predictive models for activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on large datasets, further optimizing the selection of compounds for synthesis and preclinical evaluation.
These advanced computational methods will be pivotal in refining the this compound scaffold into a highly potent and selective clinical candidate.
Table 3: Application of Computational Methods in 1H-Pyrrolo[2,3-b]pyridine Research
| Computational Technique | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. | Understanding the interaction of derivatives with c-Met, NPP1, and NPP3. | nih.govresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity to guide design. | Developing potent TNIK inhibitors for colorectal cancer. |
Exploration of this compound as a Versatile Pharmacophore in Chemical Biology
A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The 1H-pyrrolo[2,3-b]pyridine nucleus is a proven pharmacophore, and the addition of the 3-sulfonamide group provides a key hydrogen-bond donor and acceptor moiety, which can be critical for target recognition.
An emerging trend is the use of such pharmacophores to create chemical biology tools to probe biological systems. Future research may involve modifying this compound to generate:
Chemical Probes: Potent, selective, and cell-permeable inhibitors used to study the physiological role of a specific target protein in cells or organisms.
Activity-Based Probes (ABPs): Probes that covalently bind to the active site of an enzyme, allowing for the direct measurement of enzyme activity in complex biological samples.
Affinity-Based Probes: Probes functionalized with tags (e.g., biotin (B1667282) or a fluorescent dye) to enable the isolation, identification, and visualization of target proteins.
By developing the this compound scaffold into a suite of chemical biology tools, researchers can gain a deeper understanding of the cellular pathways it modulates, potentially uncovering new therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step regioselective functionalization. For example:
- Halogenation : Use N-bromosuccinimide (NBS) or Balz-Schiemann reactions for regioselective halogenation at positions 4 or 5 .
- Cross-Coupling : Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents at position 3 or 5. Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C are common conditions .
- Sulfonamide Formation : Reacting the pyrrolopyridine core with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .
Q. How are 1H-Pyrrolo[2,3-b]pyridine derivatives characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, downfield shifts (~8.5–9.0 ppm) in ¹H NMR indicate aromatic protons near electron-withdrawing groups (e.g., sulfonamide) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₂₃H₁₈N₂O₂ at 355.14409) .
- X-ray Crystallography : Used to resolve ambiguous regiochemistry in fused-ring systems .
Q. What common functional groups enhance the biological activity of this scaffold?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at position 4 improve kinase inhibition (e.g., FGFR1 IC₅₀ < 100 nM) by modulating electron density .
- Hydrogen-Bond Acceptors : Pyrimidinyl or carbonyl groups at position 3 enhance target binding via interactions with kinase hinge regions .
- Bulky Substituents : Aryl sulfonamides at position 1 improve selectivity by occupying hydrophobic pockets in enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for these derivatives?
- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent electronic effects. Strategies include:
- Comparative Pharmacophore Mapping : Align substituent effects across homologs (e.g., 5-bromo vs. 4-chloro derivatives) to isolate electronic vs. steric contributions .
- Free-Wilson Analysis : Quantify the additive effects of substituents using regression models .
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiologically relevant environments .
Q. What methodological approaches optimize the selectivity of kinase inhibitors based on this scaffold?
- Methodological Answer :
- Cavity-Directed Modifications : Introduce methyl or trifluoromethyl groups at position 2 to exploit size differences in kinase ATP pockets (e.g., FGFR1 vs. VEGFR2) .
- Covalent Binding : Design acrylamide or α,β-unsaturated carbonyl substituents to target cysteine residues in specific kinases (e.g., JAK2) .
- Proteome-Wide Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects and refine substituents .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound derivatives?
- Methodological Answer :
- Prodrug Strategies : Mask polar sulfonamide groups with acetyl or dioxolane moieties to improve oral bioavailability .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to quantify brain penetration or tumor accumulation .
Contradictions and Validation
Q. Why do certain 3,5-disubstituted derivatives show reduced activity despite favorable in silico predictions?
- Methodological Answer :
- Solubility Limitations : Highly lipophilic substituents (e.g., trityl groups) may reduce aqueous solubility, limiting cellular uptake. Measure logP and adjust with polar groups (e.g., morpholine) .
- Conformational Rigidity : Overly bulky groups (e.g., phenylsulfonyl) may restrict rotation, preventing optimal binding. Use molecular dynamics simulations to assess flexibility .
- Off-Target Binding : Validate specificity using CRISPR-engineered cell lines lacking the target kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
